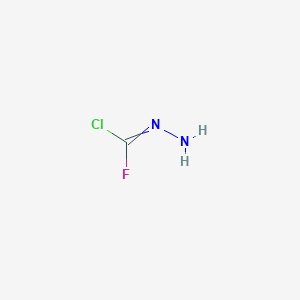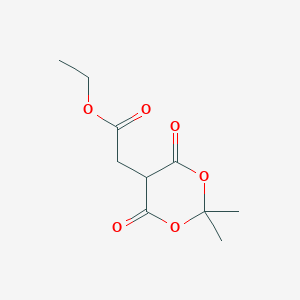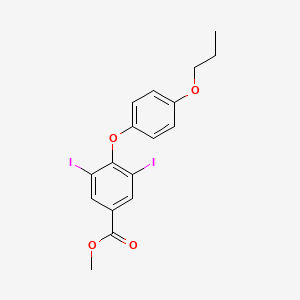
2,4,6-Trinitrophenol--3,3-dinitroazetidine (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trinitrophenol–3,3-dinitroazetidine (1/1) is a chemical compound that combines the properties of two distinct molecules: 2,4,6-Trinitrophenol and 3,3-dinitroazetidine3,3-dinitroazetidine is a derivative of azetidine, known for its strained ring system, making it a candidate for energetic materials such as propellants and explosives .
Méthodes De Préparation
The synthesis of 2,4,6-Trinitrophenol involves the nitration of phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at temperatures between 60-65°C. The product is then purified through filtration and washing with water .
For 3,3-dinitroazetidine, the synthesis involves the nitration of azetidine derivatives. The process includes the use of nitric acid and sulfuric acid under controlled conditions to ensure the formation of the desired nitro compound .
Analyse Des Réactions Chimiques
2,4,6-Trinitrophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitro derivatives.
Reduction: Reduction of 2,4,6-Trinitrophenol can lead to the formation of aminophenols.
Substitution: It can undergo electrophilic substitution reactions due to the presence of nitro groups.
Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like sodium borohydride. Major products formed from these reactions include aminophenols and other nitro derivatives .
Applications De Recherche Scientifique
2,4,6-Trinitrophenol–3,3-dinitroazetidine (1/1) has several scientific research applications:
Chemistry: Used as a reagent in various chemical analyses and synthesis of other compounds.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in medical applications, although its toxicity limits its direct use.
Industry: Utilized in the production of explosives, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,4,6-Trinitrophenol involves its ability to act as an oxidizing agent. It can interact with various molecular targets, leading to the formation of reactive intermediates. These intermediates can cause damage to cellular components, leading to its toxic effects. The pathways involved include oxidative stress and disruption of cellular functions .
Comparaison Avec Des Composés Similaires
2,4,6-Trinitrophenol–3,3-dinitroazetidine (1/1) is unique due to the combination of properties from both 2,4,6-Trinitrophenol and 3,3-dinitroazetidine. Similar compounds include:
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and its toxic effects.
3,3-Dinitroazetidine: A derivative of azetidine with applications in energetic materials.
2,4,6-Trinitrotoluene (TNT): Another well-known explosive with similar properties to 2,4,6-Trinitrophenol
These compounds share similar chemical properties but differ in their specific applications and effects.
Propriétés
Numéro CAS |
188666-09-3 |
|---|---|
Formule moléculaire |
C9H8N6O11 |
Poids moléculaire |
376.19 g/mol |
Nom IUPAC |
3,3-dinitroazetidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C3H5N3O4/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;7-5(8)3(6(9)10)1-4-2-3/h1-2,10H;4H,1-2H2 |
Clé InChI |
CAIDCHXACVVVGC-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)([N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, [(4-nitrophenyl)sulfonyl]-, phenylmethyl ester](/img/structure/B12559969.png)
![N-(2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)acetamide](/img/structure/B12559973.png)
![(Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium](/img/structure/B12559983.png)



![N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid](/img/structure/B12560026.png)

![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(pyren-1-YL)ethyl]phenyl}aniline](/img/structure/B12560036.png)

![2-[2-(4-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B12560047.png)

![[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate](/img/structure/B12560060.png)

